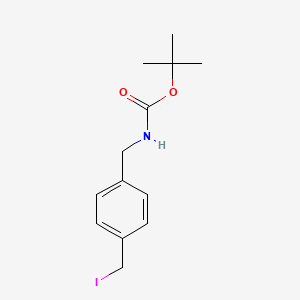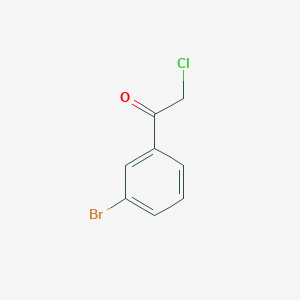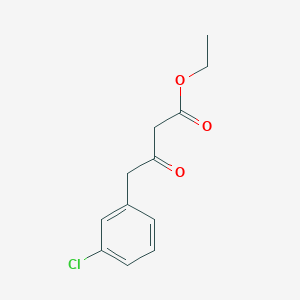
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate
Übersicht
Beschreibung
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, also known as Ethyl (3-chlorobenzoyl)acetate, is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 . This compound is used as a reagent or reactant in various chemical reactions, including oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives, and as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-chlorophenyl)-3-oxobutanoate can be represented by the SMILES stringCCOC(=O)CC(=O)c1cccc(Cl)c1 . This compound has a refractive index of n20/D 1.5460 (lit.) . The exact molecular structure can be determined using techniques such as X-ray crystallography . Physical And Chemical Properties Analysis
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate has a boiling point of 257-258 °C (lit.) and a density of 1.213 g/mL at 25 °C (lit.) . It also has a refractive index of n20/D 1.5460 (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Molecular Structure : Ethyl 4-(3-chlorophenyl)-3-oxobutanoate has been synthesized through reactions like Knoevenagel condensation, demonstrating its potential in organic chemistry for creating complex molecules. The compound’s structure and stability have been analyzed using techniques like X-ray diffraction, revealing insights into intramolecular hydrogen bonds and π-π interactions (Achutha et al., 2017).
Crystal and Molecular Structure Studies : Research into the crystal and molecular structures of derivatives of ethyl 4-(3-chlorophenyl)-3-oxobutanoate provides valuable information on their geometric and electronic properties. These studies are crucial for understanding the compound's behavior in various chemical environments (Kumar et al., 2016).
Biocatalysis and Biosynthesis
Biocatalytic Production : Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is used as a substrate in biocatalytic processes. For instance, its conversion to ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli expressing specific genes demonstrates its role in producing chiral compounds, important in pharmaceutical synthesis (Ye et al., 2010).
Biosynthesis in Pharmaceutical Intermediates : The compound is a precursor for biosynthesizing enantiopure intermediates used in chiral drugs, such as statins. The process involves microbial catalysis, highlighting its significance in green chemistry and drug production (Ye et al., 2011).
Chemical Synthesis and Reactions
Chemical Reactions and Derivatives : Ethyl 4-(3-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, leading to the synthesis of diverse organic compounds. These reactions are fundamental in medicinal chemistry for creating pharmacologically active molecules (Degtyarenko et al., 2007).
Role in Multi-Component Reactions : The compound serves as a key reactant in multi-component reactions, facilitating the synthesis of complex organic structures in a single reaction vessel. This application is pivotal in streamlining synthetic processes in organic chemistry (Kiyani & Ghorbani, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNXDGGKZYXZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441464 | |
| Record name | ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
CAS RN |
221122-22-1 | |
| Record name | ethyl 4-(3-chlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

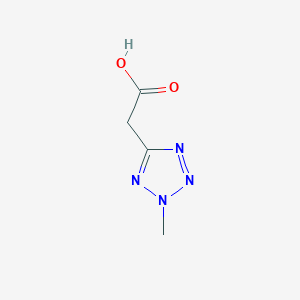

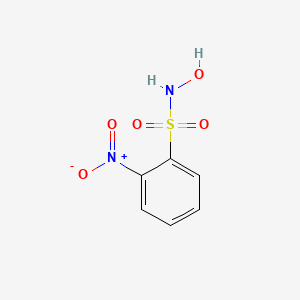

![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)
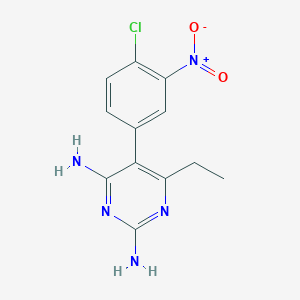
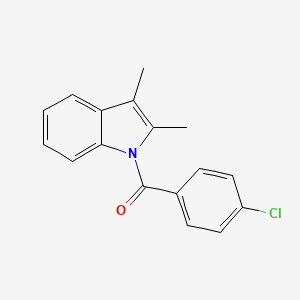
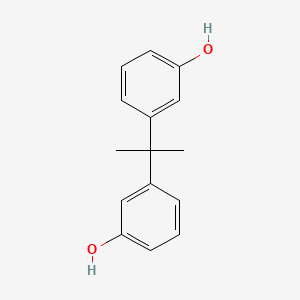
![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)


